2-Amino-4-fluorobenzaldehyde
Overview
Description
2-Amino-4-fluorobenzaldehyde, with the chemical formula C7H6FNO, is a compound known for its applications in various chemical processes. This yellow solid is characterized by its amino and fluorine functional groups . It is also referred to as 5-Fluoro-2-formylaniline or 4-Fluoroanthranilaldehyde .
Mechanism of Action
Target of Action
It’s known that the compound can undergo nucleophilic substitution reactions with amines . This suggests that it could potentially interact with biological targets that have nucleophilic groups.
Mode of Action
The mode of action of 2-Amino-4-fluorobenzaldehyde involves its interaction with amines through a nucleophilic substitution reaction . The fluorine atom in 4-fluorobenzaldehyde can be substituted with amines (morpholine, piperidine or cytisine) under convection heating and microwave irradiation . This reaction probably occurs by an addition-elimination mechanism .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . . These properties suggest that the compound could have good bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the nucleophilic substitution reactions it undergoes can be facilitated by convection heating and microwave irradiation . Additionally, its pharmacokinetic properties, such as GI absorption and BBB permeability, could be affected by factors like pH and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff base compounds have been found to exhibit antimicrobial properties .
Cellular Effects
It is known that fluorobenzaldehydes can be used as synthetic intermediates because the fluorine can be replaced via oxidation reaction .
Molecular Mechanism
It is known that the fluorine atom in fluorobenzaldehydes can be replaced via oxidation reaction . This suggests that 2-Amino-4-fluorobenzaldehyde may undergo similar reactions.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 49-52°C .
Metabolic Pathways
It is known that fluorobenzaldehydes can be used as synthetic intermediates , suggesting that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-fluorobenzaldehyde can be synthesized by reacting 4-fluorobenzaldehyde with amines such as morpholine, piperidine, or cytisine under reflux in dimethylformamide (DMF) in the presence of potassium carbonate. The reaction typically takes about 20 hours and proceeds via an addition-elimination mechanism .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with an amino group under controlled conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: 2-Amino-4-fluorobenzoic acid.
Reduction: 2-Amino-4-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 2-Amino-4-fluorobenzaldehyde is unique due to the presence of both an amino group and a fluorine atom on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for forming hydrogen bonds. In comparison, other fluorobenzaldehydes lack the amino group, which limits their reactivity and applications .
Properties
IUPAC Name |
2-amino-4-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVIOYDHBGVZSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592650 | |
Record name | 2-Amino-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152367-89-0 | |
Record name | 2-Amino-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Amino-4-fluorobenzaldehyde in the synthesis of 3-aryloxyquinoline derivatives?
A1: this compound serves as a crucial building block in the synthesis of 3-aryloxyquinoline derivatives []. The research outlines a method where it reacts with α-aryloxyketone derivatives, such as 1-phenoxypropane-2-on, in the presence of a base and a lower alcohol solvent like methanol. This reaction forms the desired 3-aryloxyquinoline derivative.
Q2: Are there any specific advantages of using this compound in this synthesis compared to other similar compounds?
A2: The research paper primarily focuses on the synthetic methodology and does not directly compare the efficacy of this compound with other similar compounds []. Further research would be needed to assess if using this compound offers specific advantages like improved reaction yields, milder reaction conditions, or easier purification processes.
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